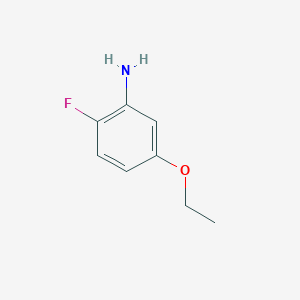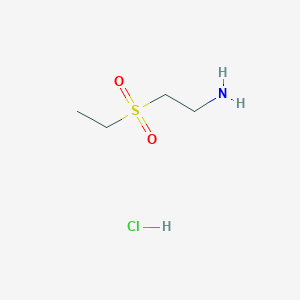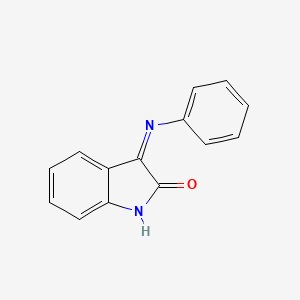
Ethyl 3-piperidin-3-ylpropanoate
Vue d'ensemble
Description
Ethyl 3-piperidin-3-ylpropanoate is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields. The molecular formula of this compound is C10H19NO2, and it has a molecular weight of 185.26 g/mol .
Méthodes De Préparation
Ethyl 3-piperidin-3-ylpropanoate can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with ethyl acrylate under specific conditions. The reaction typically requires anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction mixture is heated in an oil bath at temperatures ranging from 120-160°C for 16-20 hours . Another method involves the catalytic hydrogenation of pyridine derivatives using palladium on carbon (Pd-C) as a catalyst .
Analyse Des Réactions Chimiques
Ethyl 3-piperidin-3-ylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents such as potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation of pyridine derivatives can yield this compound .
Applications De Recherche Scientifique
Ethyl 3-piperidin-3-ylpropanoate has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIt is also used in the pharmaceutical industry for the synthesis of various piperidine-containing drugs . Additionally, it is utilized in proteomics research .
Mécanisme D'action
The mechanism of action of Ethyl 3-piperidin-3-ylpropanoate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that piperidine derivatives can interact with various biological targets, including enzymes and receptors. These interactions can lead to a range of biological effects, such as modulation of neurotransmitter activity and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Ethyl 3-piperidin-3-ylpropanoate can be compared with other piperidine derivatives, such as piperidinones and spiropiperidines. These compounds share a common piperidine ring structure but differ in their substituents and functional groups. For example, piperidinones contain a carbonyl group, while spiropiperidines have a spirocyclic structure. The uniqueness of this compound lies in its ethyl ester group, which can influence its reactivity and biological activity .
Similar compounds include:
Propriétés
IUPAC Name |
ethyl 3-piperidin-3-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h9,11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBSXYRJZFUOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020951.png)
![Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B3020953.png)

![2-[(E)-2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3020956.png)
![Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3020959.png)



![(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020965.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020967.png)

![Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B3020971.png)
